4-Androstenediol

Description

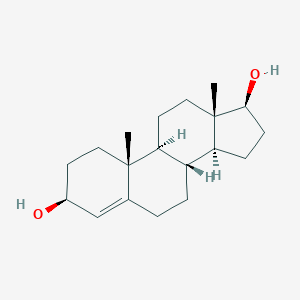

Structure

2D Structure

3D Structure

Properties

CAS No. |

1156-92-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |

InChI Key |

BTTWKVFKBPAFDK-UALLODJUSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Appearance |

Powder |

Other CAS No. |

1156-92-9 |

physical_description |

Solid |

Synonyms |

(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |

Origin of Product |

United States |

Foundational & Exploratory

4-Androstenediol mechanism of action in muscle cells

An In-Depth Technical Guide to the Mechanism of Action of 4-Androstenediol in Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-AD), also known as androst-4-ene-3β,17β-diol, is a steroid prohormone that has garnered interest for its potential anabolic effects on skeletal muscle. As a direct metabolic precursor to testosterone (B1683101), its primary mechanism of action is indirect; however, it also possesses intrinsic, albeit weak, androgenic activity. This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound exerts its effects on muscle cells. It covers its conversion to more potent androgens, direct interactions with the androgen receptor (AR), and the subsequent genomic and potential non-genomic signaling pathways that influence myogenesis and muscle protein synthesis. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core pathways to serve as a resource for research and development in endocrinology and muscle physiology.

Dual Mechanism of Action: An Overview

The physiological effects of this compound in muscle cells are primarily understood through a dual mechanism:

-

Indirect Action via Metabolic Conversion: The principal pathway for this compound's anabolic effect is its conversion into testosterone, a potent androgen. This conversion significantly amplifies its biological activity.

-

Direct Action on Cellular Receptors: this compound can also act directly within the muscle cell, albeit with lower potency. It functions as a weak partial agonist for the androgen receptor and has very low affinity for estrogen receptors.

These pathways are not mutually exclusive and their interplay dictates the overall cellular response to this compound administration.

Indirect Mechanism: Conversion to Testosterone

The most significant contribution of this compound to muscle anabolism is its role as a substrate for testosterone synthesis.

Enzymatic Conversion Pathway

Within the cytoplasm of muscle cells and other tissues like the liver, this compound is converted to testosterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] The conversion rate has been reported to be approximately 15.76%, which is nearly three times that of its counterpart, 4-androstenedione.[3] Once synthesized, testosterone can then exert its well-documented anabolic effects by binding to the androgen receptor.

References

- 1. WO2003049732A1 - Use of this compound and this compound in a transdermal formulation to increase testosterone levels in humans - Google Patents [patents.google.com]

- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Biosynthesis of 4-Androstenediol from DHEA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-androstenediol from dehydroepiandrosterone (B1670201) (DHEA). It details the enzymatic conversions, presents quantitative kinetic data, outlines experimental protocols for pathway analysis, and includes visualizations of the core biochemical and experimental workflows.

Executive Summary

Dehydroepiandrosterone (DHEA), an adrenal steroid, serves as a crucial precursor in the biosynthesis of potent androgens and estrogens. A key metabolite in this cascade is this compound (androst-4-ene-3β,17β-diol), a direct precursor to testosterone (B1683101). The conversion of DHEA to this compound is a multi-step process primarily mediated by two key enzymes: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Understanding this pathway is critical for research in endocrinology, oncology, and the development of therapeutics targeting steroidogenic processes. This guide elucidates the core pathways, provides quantitative enzymatic data for in-silico modeling, and details methodologies for in-vitro and cell-based experimental validation.

Biosynthetic Pathways from DHEA

The transformation of DHEA, a Δ5-steroid, into this compound, a Δ4-steroid, can proceed through two primary routes, often referred to as the "Δ5 pathway" and the "Δ4 pathway". The key enzymatic step for the formation of the Δ4 structure is catalyzed by 3β-HSD.

The Δ4 Pathway: The Primary Route to this compound

The most direct pathway to this compound from DHEA involves the initial conversion to androstenedione (B190577) (androst-4-ene-3,17-dione).

-

DHEA to Androstenedione: The enzyme 3β-HSD catalyzes the conversion of DHEA to androstenedione. This is a two-step reaction involving the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 to the Δ4 position.[1][2]

-

Androstenedione to this compound: Subsequently, androstenedione can be reduced to this compound. This reduction of the 3-keto group to a 3β-hydroxyl group can be facilitated by reductases, with some isoforms of 3β-HSD also capable of catalyzing this reverse reaction under certain conditions.

The Δ5 Pathway and Subsequent Conversion

Alternatively, DHEA can be first metabolized along the Δ5 pathway before conversion to a Δ4-steroid.

-

DHEA to 5-Androstenediol: The enzyme 17β-HSD reduces the 17-keto group of DHEA to a 17β-hydroxyl group, forming 5-androstenediol (androst-5-ene-3β,17β-diol).[3][4]

-

5-Androstenediol to Testosterone: 5-Androstenediol is then a substrate for 3β-HSD, which converts it to testosterone.[5] Testosterone is structurally very similar to this compound, differing in the functional group at the 3-position (keto vs. hydroxyl).

The conversion of this compound to testosterone is highly efficient, reportedly at a rate of about 15.76%, which is almost three times that of androstenedione's conversion to testosterone.[6]

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathways is determined by the kinetic parameters of the involved enzymes. The following tables summarize reported kinetic values for human 3β-HSD and 17β-HSD isozymes.

Table 1: Kinetic Parameters of Human 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

| Isozyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Adrenal 3β-HSD | DHEA | 0.3 | 2.9 - 4.6 | [7] |

| 3β-HSD1 mutant (H156Y) | DHEA | 14-fold higher than WT | Not specified | [8] |

| Rat Adrenal 3β-HSD | DHEA | 4.9 | 0.00271 | [9] |

Table 2: Kinetic Parameters of Human 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

| Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Cylindrocarpon radicicola 17β-HSD | Androstenedione | 24 | 0.0018 | [10] |

| Ketoreductase 2 (KR-2) | 4-Androstenedione | 2220 | Not specified | [11] |

| 17β-HSD Type 3 | Androstenedione | Not specified | Not specified | [3][12] |

Note: Kinetic parameters can vary significantly based on the experimental conditions, enzyme source (recombinant vs. tissue homogenate), and isozyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

In Vitro Enzyme Activity Assay for 3β-HSD

This protocol describes a colorimetric assay to determine the activity of 3β-HSD by measuring the reduction of a tetrazolium salt.[13]

Materials:

-

Enzyme source (e.g., tissue homogenate, cell lysate, purified enzyme)

-

Substrate: Dehydroepiandrosterone (DHEA)

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Iodonitrotetrazolium (INT)

-

0.1 M Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 7.8), a specified concentration of DHEA (e.g., 100 µM), NAD+, and INT.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme extract to the mixture.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acid or solvent).

-

Measure the absorbance of the resulting formazan (B1609692) product at 490 nm using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve of NADH.

Cell-Based Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used model for studying the effects of compounds on steroid biosynthesis as it expresses the necessary steroidogenic enzymes.[14][15][16]

Materials:

-

H295R cells

-

Complete growth medium (e.g., DMEM/F12 supplemented with serum and other factors)

-

Serum-free medium

-

Test compound (and vehicle control)

-

Positive control (e.g., Forskolin)

-

24-well cell culture plates

-

ELISA kits or LC-MS/MS for hormone quantification

Procedure:

-

Cell Culture: Culture H295R cells in complete growth medium in a T-75 flask at 37°C with 5% CO₂. Subculture the cells as needed.

-

Plating: Seed the H295R cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

-

Exposure: Wash the cells with serum-free medium. Then, expose the cells to fresh serum-free medium containing the test compound at various concentrations, a vehicle control, and a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

Sample Collection: After incubation, collect the culture medium from each well for hormone analysis. The medium can be stored at -80°C.

-

Hormone Analysis: Quantify the concentration of this compound and other relevant steroids in the collected medium using a validated method such as ELISA or LC-MS/MS.

-

Cell Viability Assay: Assess the viability of the remaining cells to distinguish between effects on steroidogenesis and general cytotoxicity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroids.[17][18]

Sample Preparation (Liquid-Liquid Extraction):

-

To a serum or medium sample, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

The biosynthesis of this compound from DHEA is a fundamental process in androgen production, involving the concerted action of 3β-HSD and 17β-HSD. The pathways and enzymatic activities detailed in this guide provide a foundational understanding for researchers in steroid biology. The provided experimental protocols offer practical starting points for investigating this pathway in various contexts, from basic research to drug development and toxicology. Accurate quantification of these steroidogenic pathways, enabled by sensitive analytical techniques like LC-MS/MS, is essential for advancing our knowledge of endocrine function and dysfunction.

References

- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Regulation of Human 3β-Hydroxysteroid Dehydrogenase Type 2 by Adrenal Corticosteroids and Product-Feedback by Androstenedione in Human Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular biology of androgenic 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. This compound (CAS 1156-92-9) - High Purity RUO [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure/function aspects of human 3beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 17 beta-Hydroxysteroid dehydrogenase type 2 expression and enzyme activity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase | MDPI [mdpi.com]

- 12. Characteristics of human types 1, 2 and 3 17 beta-hydroxysteroid dehydrogenase activities: oxidation/reduction and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. policycommons.net [policycommons.net]

- 16. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond a Precursor: An In-depth Technical Guide to the Biological Functions of 4-Androstenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androstenediol (androst-4-ene-3β,17β-diol), a naturally occurring steroid hormone, is primarily recognized as a prohormone in the biosynthesis of testosterone (B1683101).[1][2] Its conversion rate to testosterone is approximately 15.76%, which is nearly three times that of androstenedione.[1] However, a growing body of evidence reveals that this compound possesses a range of biological activities independent of its conversion to testosterone. These functions, mediated through interactions with various cellular receptors and signaling pathways, position this compound as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological functions of this compound beyond its role as a testosterone precursor, with a focus on its immunomodulatory, radioprotective, and neuroactive properties.

Receptor Interactions and Binding Affinities

This compound exerts its diverse biological effects through interactions with several steroid hormone receptors. Its binding affinities for these receptors are critical determinants of its physiological and pharmacological actions.

Androgen Receptor (AR)

This compound acts as a weak partial agonist of the androgen receptor.[1] In the absence of more potent androgens, it can weakly activate the receptor. However, in the presence of full agonists like testosterone or dihydrotestosterone (B1667394) (DHT), it can act as an antagonist.[1]

Estrogen Receptors (ERα and ERβ)

This compound exhibits very weak estrogenic activity. It has approximately 0.5% and 0.6% of the binding affinity of estradiol (B170435) for the ERα and ERβ receptors, respectively.[1]

Glucocorticoid Receptor (GR)

While some steroids can interact with the glucocorticoid receptor, specific binding affinity data for this compound to the GR is not extensively documented in the currently available literature.

GABA-A Receptor

Some neurosteroids are known to be positive allosteric modulators of the GABA-A receptor.[2] While direct and detailed electrophysiological studies on this compound are limited, the actions of structurally related neurosteroids suggest a potential for interaction.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Relative Binding Affinity/Activity | Reference |

| Androgen Receptor (AR) | Weak partial agonist/antagonist | [1] |

| Estrogen Receptor α (ERα) | ~0.5% of Estradiol | [1] |

| Estrogen Receptor β (ERβ) | ~0.6% of Estradiol | [1] |

Immunomodulatory Functions

This compound has demonstrated significant immunomodulatory properties, suggesting its potential in conditions characterized by immune dysregulation.

Lymphocyte Activation and Cytokine Production

In vitro studies have shown that while this compound has little direct influence on mitogen-stimulated lymphocyte proliferation, it can moderately counteract the immunosuppressive effects of hydrocortisone. This suggests an anti-glucocorticoid function within the immune system.

Table 2: Effects of this compound on Immune Parameters

| Parameter | Effect | Experimental Model | Reference |

| Lymphocyte Proliferation (in vitro) | Little to no direct effect | Murine splenocytes | |

| Hydrocortisone-induced Immunosuppression | Moderate counteraction | Murine splenocytes |

Signaling Pathways in Immune Modulation

The immunomodulatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By influencing these pathways, this compound can alter the expression of various cytokines and other immune mediators.

Radioprotective Effects

One of the most significant and well-documented biological functions of this compound is its ability to protect against the harmful effects of ionizing radiation.

Hematopoietic System Recovery

Studies in animal models have shown that administration of this compound can protect against lethal doses of radiation. This protection is largely attributed to its ability to accelerate the recovery of the hematopoietic system.

-

Increased Survival: Administration of 8.0 mg of this compound to a 25g mouse resulted in a 70% survival rate after a lethal dose of radiation.

-

Hematopoietic Progenitor Cell Recovery: this compound promotes a more rapid recovery of hematopoietic precursors from the small number of surviving stem cells after radiation exposure.

Table 3: Radioprotective Efficacy of this compound in Mice

| Parameter | Dose | Result | Reference |

| Survival after Lethal Radiation | 8.0 mg/25g mouse | 70% survival |

Signaling Pathways in Radioprotection

The radioprotective effects of this compound on the hematopoietic system are thought to involve the stimulation of pathways that promote the survival and proliferation of hematopoietic stem and progenitor cells.

Neuroactive Properties

Emerging evidence suggests that this compound may have direct effects on the central nervous system, independent of its conversion to testosterone.

GABA-A Receptor Modulation

While direct studies on this compound are limited, its structural similarity to other neurosteroids that are known positive allosteric modulators of the GABA-A receptor suggests a potential for similar activity.[2] Such modulation would enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.

Experimental Protocols

Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on mitogen-stimulated lymphocyte proliferation.

Methodology:

-

Isolate splenocytes from mice.

-

Culture splenocytes in 96-well plates at a density of 2 x 10^5 cells/well.

-

Treat cells with various concentrations of this compound in the presence or absence of a mitogen (e.g., Concanavalin A or Lipopolysaccharide).

-

For anti-glucocorticoid activity assessment, co-treat with hydrocortisone.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Pulse cultures with [3H]-thymidine for the final 18 hours of incubation.

-

Harvest cells and measure [3H]-thymidine incorporation using a scintillation counter to determine the rate of DNA synthesis, which is indicative of cell proliferation.

Cytokine Production Analysis (ELISA)

Objective: To quantify the effect of this compound on the production of specific cytokines by immune cells.

Methodology:

-

Culture immune cells (e.g., splenocytes or macrophages) as described above.

-

After the incubation period, collect the cell culture supernatants.

-

Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α).

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

In Vivo Radioprotection Study

Objective: To evaluate the radioprotective efficacy of this compound in an animal model.

Methodology:

-

Use a suitable animal model (e.g., C57BL/6 mice).

-

Administer this compound (e.g., 8.0 mg/25g mouse, subcutaneously) or vehicle control.

-

After a specified time (e.g., 24 hours), expose the animals to a lethal dose of whole-body gamma irradiation.

-

Monitor the survival of the animals for 30 days.

-

In separate cohorts, collect blood and bone marrow at various time points post-irradiation to assess hematopoietic recovery using complete blood counts and colony-forming unit (CFU) assays.

Conclusion

This compound is more than just a precursor to testosterone. Its inherent biological activities, including immunomodulation and radioprotection, highlight its potential as a therapeutic agent. The ability to counteract glucocorticoid-induced immunosuppression and to promote hematopoietic recovery following radiation exposure are particularly noteworthy. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects, particularly its interactions with the glucocorticoid and GABA-A receptors, and to explore its therapeutic potential in clinical settings. This technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the multifaceted biological functions of this compound.

References

- 1. Neurosteroid Effects on GABAergic Synaptic Plasticity in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Research History of 4-Androstenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational research of 4-androstenediol (Androst-4-ene-3β,17β-diol). It details the initial identification of this steroid as a naturally occurring metabolite of testosterone (B1683101) and a potent precursor to the same. This document outlines the seminal in vitro studies that established its metabolic pathway and conversion efficiency, along with the early analytical techniques used for its characterization. Key experimental protocols for its synthesis, isolation, and enzymatic conversion are described. Furthermore, this guide summarizes the quantitative data regarding its biochemical properties, including conversion rates and receptor binding affinities, and presents this information in structured tables for comparative analysis. Signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Early History

This compound, a C19 steroid hormone, was identified as a naturally occurring compound and a metabolite of testosterone.[1] Its significance as a prohormone gained attention in the mid-20th century through pioneering research in steroid biochemistry. Early investigations focused on its role as an intermediate in the metabolic pathways of androgens.

Seminal work by Ungar, Gut, and Dorfman in 1957 demonstrated that this compound is readily metabolized to testosterone in liver tissue.[1] This foundational study provided the first direct evidence of its precursor relationship with testosterone. A decade later, Blaquier, Forchielli, and Dorfman conducted in vitro experiments with whole human blood, which quantified the conversion efficiency of this compound to testosterone.[1] Their findings revealed a remarkably efficient conversion rate of 15.76%, significantly higher than that of its structural relative, 4-androstenedione (5.61%).[1] These early studies were instrumental in establishing this compound as a potent and direct precursor to testosterone.

The compound later gained prominence in the late 1990s as an ingredient in dietary supplements marketed to increase testosterone levels. However, due to its potent effects and potential for misuse, it was reclassified as a Schedule III controlled substance in the United States under the Anabolic Steroid Control Act of 2004.

Physicochemical and Biochemical Properties

This compound is structurally similar to testosterone, differing by the presence of a hydroxyl group at the 3-beta position instead of a ketone. This structural feature is key to its metabolic fate and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

| Molecular Formula | C₁₉H₃₀O₂ |

| Molar Mass | 290.44 g/mol |

| CAS Number | 1156-92-9 |

Table 2: Comparative In Vitro Conversion to Testosterone

| Precursor | Conversion Rate to Testosterone | Tissue/System | Reference |

| This compound | 15.76% | Whole Human Blood | Blaquier et al., 1967[1] |

| 4-Androstenedione | 5.61% | Whole Human Blood | Blaquier et al., 1967[1] |

Table 3: Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) | Reference |

| This compound | Estrogen Receptor α (ERα) | ~0.5% (of Estradiol) | [2] |

| This compound | Estrogen Receptor β (ERβ) | ~0.6% (of Estradiol) | [2] |

| 4-Androstenedione | Androgen Receptor (AR) | Lower than Dihydrotestosterone (Kd: 648 ± 21 nM) | [3] |

Experimental Protocols

The foundational research on this compound relied on pioneering experimental techniques for the time. Below are detailed methodologies reconstructed from early publications and general practices of the era.

Early Synthesis of this compound (General Method)

The synthesis of this compound in the mid-20th century typically involved the reduction of 4-androstenedione.

Materials:

-

4-androstene-3,17-dione

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Ethanol or other suitable alcohol as a solvent

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Chromatography apparatus (e.g., column with alumina (B75360) or silica (B1680970) gel)

Procedure:

-

Dissolution: 4-androstene-3,17-dione is dissolved in a suitable solvent such as ethanol.

-

Reduction: The solution is cooled in an ice bath, and a reducing agent like sodium borohydride is slowly added in portions. The reaction mixture is stirred for a specified period to allow for the reduction of the ketone groups at the C3 and C17 positions.

-

Quenching: The reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess reducing agent.

-

Extraction: The product is extracted from the aqueous solution using an organic solvent such as diethyl ether.

-

Washing and Drying: The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified using column chromatography to separate it from unreacted starting material and other byproducts.

-

Characterization: The purified product is characterized by determining its melting point, and in later years, by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism of this compound in Liver Tissue (Ungar, Gut, and Dorfman, 1957)

This protocol describes the incubation of this compound with liver preparations to study its conversion to testosterone.

Materials:

-

This compound (substrate)

-

Rat liver homogenate or microsomal fraction

-

Phosphate (B84403) buffer (pH 7.4)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺) as cofactors

-

Incubator or water bath at 37°C

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Chromatographic system for separation (e.g., paper chromatography, thin-layer chromatography)

-

Reference standards (Testosterone, this compound)

Procedure:

-

Tissue Preparation: Freshly excised rat liver is homogenized in cold phosphate buffer. The homogenate can be used directly or further fractionated by centrifugation to obtain the microsomal fraction.

-

Incubation: The liver preparation is incubated at 37°C in a flask containing phosphate buffer, the this compound substrate (often radiolabeled for easier detection), and the necessary cofactors (NAD⁺/NADP⁺).

-

Termination of Reaction: After a set incubation time, the reaction is stopped by adding a large volume of an organic solvent to denature the enzymes and extract the steroids.

-

Extraction: The mixture is thoroughly shaken, and the organic layer containing the steroids is separated from the aqueous layer.

-

Purification and Separation: The organic extract is concentrated and subjected to chromatographic separation to isolate the different steroid metabolites. Early methods predominantly used paper chromatography.

-

Identification and Quantification: The separated metabolites are identified by comparing their chromatographic mobility with that of authentic reference standards. If radiolabeled substrates are used, the amount of each metabolite can be quantified by measuring its radioactivity.

In Vitro Conversion of this compound in Whole Human Blood (Blaquier, Forchielli, and Dorfman, 1967)

This protocol outlines the methodology to determine the conversion rate of this compound to testosterone in a more physiologically relevant system.

Materials:

-

Tritiated (³H-labeled) this compound

-

Freshly drawn heparinized human blood

-

Incubator at 37°C

-

Organic solvents for extraction (e.g., ether-chloroform mixture)

-

Thin-layer chromatography (TLC) plates

-

Liquid scintillation counter

-

Reference standards (Testosterone, this compound)

Procedure:

-

Incubation: A known amount of tritiated this compound is added to a sample of fresh human blood. The mixture is then incubated at 37°C with gentle shaking for a specific duration.

-

Extraction: Following incubation, the steroids are extracted from the blood using an organic solvent mixture.

-

Chromatographic Separation: The extract is concentrated and applied to a TLC plate alongside non-radioactive testosterone and this compound standards. The plate is developed in a suitable solvent system to separate the different steroids.

-

Visualization and Elution: The positions of the reference standards are visualized (e.g., under UV light or with iodine vapor). The corresponding areas on the TLC plate where the radioactive samples ran are scraped off. The steroids are then eluted from the silica gel with a solvent.

-

Quantification: The radioactivity of the eluted samples corresponding to testosterone and unmetabolized this compound is measured using a liquid scintillation counter. The percentage conversion is calculated based on the radioactivity recovered in the testosterone fraction relative to the total radioactivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic and signaling pathways related to this compound, as well as a typical experimental workflow for its study.

Caption: Metabolic pathway of this compound to testosterone.

Caption: Androgen receptor signaling pathway initiated by testosterone.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The discovery and subsequent research into this compound have been pivotal in understanding androgen metabolism and action. From its initial identification as a potent testosterone precursor in foundational in vitro studies to its later controversial use as a dietary supplement, the scientific journey of this compound highlights the intricate nature of steroid biochemistry. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for future investigations into androgen physiology and pharmacology. The historical context also serves as a reminder of the importance of rigorous scientific evaluation in the development and regulation of bioactive compounds.

References

- 1. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sites of in vivo extraction and interconversion of testosterone and androstenedione in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of 4-Androstenediol to Testosterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 4-androstenediol to testosterone (B1683101), a critical reaction in steroid biosynthesis. The document details the primary enzymes involved, their kinetics, and relevant experimental methodologies, offering valuable insights for research and development in endocrinology and pharmacology.

Core Reaction and Key Enzymes

The conversion of this compound (also known as androst-4-ene-3β,17β-diol) to testosterone is a pivotal step in the biosynthesis of androgens. This oxidation reaction is primarily catalyzed by isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) . This enzyme belongs to the oxidoreductase family and utilizes cofactors such as NAD⁺ or NADP⁺ to facilitate the dehydrogenation of the 17-hydroxyl group of this compound, yielding testosterone.

The reverse reaction, the conversion of testosterone back to this compound, is also possible and is catalyzed by the same enzyme, utilizing the reduced cofactors NADH or NADPH. The direction of the reaction is often dependent on the specific 17β-HSD isoform and the cellular concentration of the respective cofactors. While several isoforms of 17β-HSD exist, 17β-HSD type 3 is predominantly responsible for the conversion of androstenedione (B190577) to testosterone in the testes.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion can be described by key kinetic parameters. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters for the Conversion of this compound to Testosterone by 17β-HSD Isoforms

| Enzyme Isoform | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Cofactor | Reference |

| 17β-HSD3 | Human (recombinant) | 1.2 | 1.5 | NAD⁺ | Fomitcheva et al., 1998 |

| 17β-HSD | Rat Leydig cells | 2.5 | Not Reported | NAD⁺ | Inano et al., 1967 |

Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

This protocol outlines a typical procedure to measure the conversion of this compound to testosterone using a purified enzyme or cell lysate.

A. Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA.

-

Substrate Stock Solution: 10 mM this compound dissolved in ethanol.

-

Cofactor Solution: 20 mM NAD⁺ in assay buffer.

-

Enzyme Preparation: Purified recombinant 17β-HSD or cell lysate containing the enzyme, diluted in assay buffer to the desired concentration.

-

Stopping Solution: Dichloromethane or ethyl acetate.

-

Internal Standard: A known concentration of a related steroid (e.g., dihydrotestosterone) for quantification purposes.

B. Assay Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, cofactor solution, and enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the this compound substrate. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.1-10 µM).

-

Incubate the reaction at 37°C for a specified period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2 volumes of the stopping solution (e.g., dichloromethane).

-

Add the internal standard.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the organic (lower) phase to a new tube and evaporate to dryness under a stream of nitrogen.

C. Product Quantification:

-

Reconstitute the dried extract in a suitable mobile phase for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

Quantify the testosterone produced by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of testosterone.

Mandatory Visualizations

Caption: Conversion of this compound to testosterone by 17β-HSD.

4-Androstenediol as a Partial Agonist of the Androgen Receptor: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 4-Androstenediol (Androst-4-ene-3β,17β-diol), focusing on its role as a partial agonist of the human Androgen Receptor (AR). This compound is an endogenous steroid that demonstrates complex pharmacology, exhibiting weak androgenic activity on its own while acting as an antagonist in the presence of more potent androgens.[1] This document consolidates available quantitative data, details key experimental methodologies for studying AR modulation, and visualizes the underlying molecular pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in endocrinology, oncology, and drug development investigating the therapeutic potential and mechanism of action of selective androgen receptor modulators (SARMs) and other weakly androgenic compounds.

Introduction to this compound and Partial Agonism

This compound, also known as androst-4-ene-3β,17β-diol, is a steroid hormone and a metabolic precursor to testosterone.[1] Its pharmacological profile is primarily defined by its interaction with the Androgen Receptor (AR), a ligand-activated transcription factor crucial for male sexual development and various physiological processes.[2]

Unlike full agonists such as dihydrotestosterone (B1667394) (DHT), which elicit a maximal transcriptional response upon binding to the AR, this compound acts as a weak partial agonist.[1] This means it binds to the AR and initiates a downstream signaling cascade, but the maximal response it can produce is significantly lower than that of a full agonist. Furthermore, due to its lower intrinsic activity, this compound can competitively inhibit the binding of full agonists like DHT, leading to antagonistic effects in an environment where potent androgens are present.[1] This dual functionality makes it a compound of significant interest for studying the nuanced mechanisms of AR regulation.

Molecular Mechanism of Action

The classical mechanism of androgen action involves the binding of a ligand to the AR in the cytoplasm. The unbound AR is typically part of a multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in a conformation ready for ligand binding.[3]

Upon binding by an agonist, the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates into the nucleus.[2] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of coactivators and the general transcriptional machinery, leading to the expression of androgen-regulated genes.[3]

This compound, as a partial agonist, follows this pathway but with lower efficiency. The conformational change it induces in the AR is likely suboptimal compared to that induced by a full agonist. This can lead to less efficient dimerization, nuclear translocation, DNA binding, or coactivator recruitment, ultimately resulting in a dampened transcriptional output.

Caption: Classical AR signaling pathway initiated by a partial agonist.

Quantitative Pharmacological Data

Summarizing the precise binding affinity and functional potency of this compound is crucial for its characterization. The primary reference for these quantitative values is a study by Chen F, et al. (2004) in The Journal of Steroid Biochemistry and Molecular Biology. While this study is widely cited as the basis for classifying this compound as a partial agonist/antagonist, the specific quantitative results are not available in the public domain abstracts. The tables below are structured based on the expected data from such studies.

Table 1: Androgen Receptor Binding Affinity This table presents the binding affinity of this compound for the androgen receptor, typically determined via competitive radioligand binding assays.

| Compound | Receptor | Ki or Kd (nM) | Reference Compound | Ki or Kd (nM) | Source |

| This compound | Human AR | Data not available | DHT | Data not available | (Chen et al., 2004) |

| 4-Androstenedione | Human AR | 648 ± 21 | DHT | 10 ± 0.4 | (Jasuja et al., 2005) |

| Note: Data for the related but distinct compound 4-Androstenedione is provided for context. |

Table 2: In Vitro Functional Activity (AR Transactivation) This table summarizes the functional activity of this compound in cell-based reporter gene assays, which measure the ability of the compound to activate AR-mediated gene transcription.

| Compound | Assay System | EC50 (nM) | Maximal Efficacy (Emax) (% of DHT) | Source |

| This compound | CV-1 cells with hAR | Data not available | Data not available | (Chen et al., 2004) |

| DHT (Full Agonist) | CV-1 cells with hAR | Data not available | 100% (by definition) | (Chen et al., 2004) |

Key Experimental Protocols

The characterization of a compound's interaction with the androgen receptor relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol: Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the androgen receptor.

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

-

Receptor Source: Cytosol preparation from rat prostate tissue or recombinant human AR.

-

Radioligand: [³H]-Mibolerone or [³H]-DHT (a high-affinity synthetic or natural androgen).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Compound: Unlabeled DHT or Mibolerone.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation Fluid and Counter.

-

96-well filter plates.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (this compound) and the unlabeled reference compound. The final solvent concentration should be constant across all wells (typically <1%).

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the AR preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled reference compound, and the AR preparation.

-

Test Compound Wells: Add assay buffer, radioligand, AR preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to maintain receptor stability.

-

Separation: Separate the bound from unbound radioligand by vacuum filtration through the filter plates. Wash the plates with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Androgen Receptor Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce AR-mediated gene expression.

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound.

Materials:

-

Cell Line: A suitable mammalian cell line, such as PC-3 or COS-1, which has low or no endogenous AR expression.

-

Expression Plasmids:

-

A plasmid encoding the full-length human androgen receptor (hAR).

-

A reporter plasmid containing an androgen-responsive promoter (e.g., MMTV) driving the expression of a reporter gene (e.g., firefly luciferase).

-

-

Transfection Reagent: A lipid-based transfection reagent.

-

Test Compound: this compound.

-

Reference Compounds: DHT (full agonist) and Bicalutamide (antagonist).

-

Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Luciferase Assay Reagent and Luminometer.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the hAR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow the cells to express the plasmids for 24 hours.

-

Compound Treatment: Replace the medium with fresh phenol red-free medium containing serial dilutions of this compound, DHT, or controls.

-

Incubation: Incubate the cells with the compounds for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.

-

Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity (e.g., to total protein content or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the log concentration of the compound.

-

Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal response) from the dose-response curve using non-linear regression.

-

Express the Emax of this compound as a percentage of the maximal response induced by the full agonist, DHT.

-

Caption: A typical experimental workflow for a cell-based AR reporter assay.

Conceptual Framework: Partial Agonism

The concept of partial agonism is best illustrated by comparing dose-response curves. A full agonist can induce a 100% biological response at saturating concentrations. A partial agonist, even at saturating concentrations, produces a response that is submaximal. An antagonist binds to the receptor but elicits no response; in the presence of an agonist, it lowers the agonist's apparent potency and/or efficacy. This compound occupies the space between a pure agonist and a pure antagonist.

Caption: Conceptual dose-response curves for AR ligands.

Conclusion

This compound serves as a valuable tool for probing the structure-function relationship of the androgen receptor. Its characterization as a weak partial agonist highlights that ligand binding and subsequent receptor activation are not a simple binary switch but a finely tuned process. The suboptimal response elicited by this compound underscores the importance of ligand-induced conformational changes in dictating the degree of coactivator recruitment and transcriptional efficacy. Furthermore, its ability to act as an antagonist in the presence of full agonists demonstrates the principle of competitive binding and its physiological consequences. For researchers in drug development, understanding the mechanisms of partial agonists like this compound is essential for the rational design of novel selective androgen receptor modulators (SARMs) that may offer tissue-selective anabolic effects with reduced androgenic side effects. Further studies to elucidate the precise structural changes induced by this compound upon binding to the AR will provide deeper insights into the allosteric regulation of this critical nuclear receptor.

References

Unveiling the Estrogenic Persona of 4-Androstenediol: A Molecular Perspective

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the estrogenic properties of 4-androstenediol at the molecular level. While recognized primarily as a prohormone of testosterone (B1683101), this compound exhibits weak intrinsic estrogenic activity. This document collates available quantitative data, details key experimental methodologies for assessing its estrogenicity, and presents visual representations of the relevant molecular pathways and experimental workflows.

Molecular Profile and Estrogenic Activity

This compound, chemically known as androst-4-ene-3β,17β-diol, is a steroid hormone that acts as a direct precursor to testosterone. Its estrogenic characteristics stem from two primary mechanisms: direct, albeit weak, interaction with estrogen receptors (ERs), and its metabolic conversion to more potent estrogens.

Direct Estrogen Receptor Interaction

This compound has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). However, its affinity for these receptors is significantly lower than that of the primary female sex hormone, 17β-estradiol. The relative binding affinity (RBA) of this compound for ERα is approximately 0.5% and for ERβ is approximately 0.6% of that of estradiol (B170435).[1] This low affinity underscores its classification as a weak estrogen.

Indirect Estrogenic Activity via Aromatization

A more significant pathway for the estrogenic effects of this compound is its role as a prohormone. It is converted to testosterone at a rate of about 15.76%.[1] Testosterone can then be aromatized by the enzyme aromatase (cytochrome P450 19A1) to form the potent estrogen, 17β-estradiol. This indirect pathway can contribute significantly to the overall estrogenic load, particularly in tissues with high aromatase activity.

Quantitative Data on Estrogenic Properties

The following tables summarize the available quantitative data regarding the estrogenic properties of this compound. It is important to note that while relative binding affinities are documented, specific dissociation constants (Kd) and half-maximal effective concentrations (EC50) for this compound in various estrogenicity assays are not consistently reported in the reviewed literature.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Ligand | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Dissociation Constant (Kd) |

| This compound | ERα | ~0.5[1] | Data not available |

| This compound | ERβ | ~0.6[1] | Data not available |

| 17β-Estradiol | ERα | 100 | Typically in the low nanomolar to picomolar range |

| 17β-Estradiol | ERβ | 100 | Typically in the low nanomolar to picomolar range |

Table 2: Metabolic Conversion of this compound

| Precursor | Metabolite | Conversion Rate (%) |

| This compound | Testosterone | ~15.76[1] |

Experimental Protocols for Assessing Estrogenicity

The following sections detail the methodologies for key experiments used to characterize the estrogenic properties of compounds like this compound.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.

Principle: A fixed concentration of ER and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound (this compound). The amount of radiolabeled estradiol displaced from the receptor is proportional to the binding affinity of the test compound.

Detailed Protocol:

-

Preparation of Receptor Source:

-

Utilize either purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus).

-

-

Incubation:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol (typically in the low nM range), and varying concentrations of unlabeled this compound or a reference compound (e.g., unlabeled 17β-estradiol).

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate receptor-bound from free radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or filtration through glass fiber filters.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

-

The dissociation constant (Kd) can be estimated from the IC50 value using the Cheng-Prusoff equation.

-

Estrogen Receptor-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Principle: Estrogen-responsive cells are transiently or stably transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene. Binding of an agonist to the endogenous or co-transfected ER induces the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line, such as MCF-7 (breast cancer cells, endogenously expressing ERα) or HEK293 (human embryonic kidney cells), in appropriate media.

-

For cells lacking endogenous ER, co-transfect with an expression vector for human ERα or ERβ and the ERE-luciferase reporter plasmid. For stable cell lines, this step is not necessary.

-

-

Compound Treatment:

-

Plate the transfected cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

-

Incubate for 24-48 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells to release the cellular contents, including the expressed luciferase.

-

Add a luciferase substrate (e.g., luciferin) to the cell lysate.

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

MCF-7 Cell Proliferation Assay (E-Screen)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Principle: MCF-7 cells require estrogens for proliferation. In a steroid-depleted medium, their growth is arrested. The addition of an estrogenic compound will stimulate cell proliferation in a dose-dependent manner.

Detailed Protocol:

-

Cell Culture and Steroid Deprivation:

-

Culture MCF-7 cells in a standard medium.

-

Prior to the assay, switch the cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous steroids.

-

-

Cell Seeding and Treatment:

-

Seed the steroid-deprived cells into multi-well plates.

-

Treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

-

Incubation:

-

Incubate the cells for 6-7 days, allowing for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

Measure cell proliferation using methods such as:

-

Sulforhodamine B (SRB) assay: Stains total cellular protein.

-

MTT or WST-1 assay: Measures mitochondrial activity, which correlates with cell number.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Plot the measure of cell proliferation against the logarithm of the compound concentration to generate a dose-response curve.

-

The proliferative effect (PE) can be calculated relative to the response of the positive control.

-

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of this compound's estrogenic action.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a luciferase reporter gene assay.

Caption: Workflow for the MCF-7 cell proliferation assay (E-Screen).

Conclusion

This compound possesses weak estrogenic properties that are manifested through both direct, low-affinity binding to estrogen receptors and, more significantly, through its metabolic conversion to testosterone and subsequent aromatization to estradiol. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of the estrogenic potential of this compound and other related compounds. Further research is warranted to fully quantify the in vivo estrogenic effects of this compound, particularly in tissues with varying levels of aromatase activity, to better understand its physiological and pharmacological implications.

References

The Pharmacokinetics and Metabolism of Orally Administered 4-Androstenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androstenediol (4-AD), also known as androst-4-ene-3β,17β-diol, is a direct precursor to the androgen testosterone (B1683101).[1] Historically marketed as a dietary supplement, its use has been aimed at increasing testosterone levels for potential anabolic and ergogenic effects. Understanding the pharmacokinetic profile and metabolic fate of orally administered this compound is crucial for evaluating its efficacy, safety, and potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on the pharmacokinetics and metabolism of oral this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics of Oral this compound

Oral administration of this compound leads to its absorption and subsequent conversion to testosterone. However, its oral bioavailability is influenced by first-pass metabolism in the liver.

Table 1: Pharmacokinetic Parameters of Hormones Following Oral Administration of this compound in Men

| Dose | Analyte | Cmax | Tmax | AUC | Half-life | Study Population | Reference |

| 100 mg | Total Testosterone | 47.7% increase from baseline | 90 minutes | Not Reported | Not Reported | 7 adult males | [2] |

| 100 mg | Free Testosterone | 42.5% increase from baseline | 90 minutes | Not Reported | Not Reported | 7 adult males | [2] |

| 200 mg | Total Testosterone | Not significantly different from placebo | 90 minutes (sampling duration) | 1602.9 (SEM 119) nmol.l-1 | Not Reported | 8 young men | [3] |

| 200 mg | Free Testosterone | Not significantly different from placebo | 90 minutes (sampling duration) | 5632.0 (SEM 389) pmol.l-1 | Not Reported | 8 young men | [3] |

| 300 mg/day (chronic) | Free Testosterone | 37% increase | Not Reported | Not Reported | Not Reported | 30-58 year old men | [4] |

Note: Data on the pharmacokinetic parameters of this compound itself are limited in the reviewed literature, with most studies focusing on the resulting changes in testosterone and other hormones.

Metabolism of this compound

Following oral administration, this compound undergoes significant metabolism. The primary metabolic pathway involves its conversion to testosterone, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Testosterone is then further metabolized or exerts its physiological effects.

Metabolic Pathways

The metabolic fate of this compound is complex, involving several enzymatic conversions. A simplified representation of the key metabolic pathways is provided below.

Caption: Metabolic pathway of orally administered this compound.

Metabolite Profiles

The administration of this compound leads to an increase in various downstream metabolites.

Table 2: Changes in Serum Hormone and Metabolite Concentrations Following Oral this compound Administration in Men

| Dose | Analyte | Change from Baseline | Study Population | Reference |

| 300 mg/day (chronic) | Androstenedione | 174% increase | 30-58 year old men | [4] |

| 300 mg/day (chronic) | Dihydrotestosterone (DHT) | 57% increase | 30-58 year old men | [4] |

| 300 mg/day (chronic) | Estradiol | 86% increase | 30-58 year old men | [4] |

A significant portion of this compound and its metabolites are conjugated with glucuronic acid and sulfate (B86663) to facilitate their excretion.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics and metabolism of oral this compound.

Pharmacokinetic Study Protocol

A typical experimental workflow for a pharmacokinetic study of oral this compound is outlined below.

Caption: A generalized experimental workflow for a pharmacokinetic study.

Detailed Methodologies from Cited Studies

-

Study of Oral 100 mg this compound:

-

Study Design: A clinical study was conducted with seven adult male subjects.[2]

-

Dosing: Each subject received a single oral dose of 100 mg of this compound.[2]

-

Sample Collection: Blood samples were collected at 0, 30, 60, and 90 minutes post-ingestion.[2]

-

Analytical Method: Total and free testosterone levels were analyzed using an enzyme-linked immunosorbent assay (ELISA).[2]

-

-

Study of Oral 200 mg this compound:

-

Study Design: A randomized, double-blind, cross-over, placebo-controlled study was conducted with eight young male subjects.[3]

-

Dosing: Subjects received a single oral dose of 200 mg of this compound (delta 4 Diol).[3]

-

Sample Collection: Blood was drawn at baseline and every 30 minutes for 90 minutes after treatment.[3]

-

Analytical Method: Serum concentrations of 4-androstenedione, total testosterone, and free testosterone were analyzed to determine the area-under-the-curve (AUC).[3]

-

Analytical Techniques

The quantification of this compound and its metabolites in biological matrices typically requires sensitive and specific analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used for the analysis of steroids. Samples, often after extraction and derivatization (e.g., trimethylsilyl (B98337) derivatives), are analyzed by GC-MS to separate and identify different metabolites.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the determination of steroid hormones and their metabolites in complex biological samples like urine and serum.[6][7][8] This method can often be performed with minimal sample preparation.

Factors Influencing Oral Bioavailability

The oral bioavailability of this compound is a critical factor determining its efficacy. Several factors can influence how much of the administered dose reaches the systemic circulation in its active form.

Caption: Factors influencing the oral bioavailability of this compound.

Conclusion

Orally administered this compound serves as a prohormone to testosterone, with its pharmacokinetic and metabolic profile being central to its biological activity. While it can increase serum testosterone levels, the conversion is subject to significant inter-individual variability and extensive first-pass metabolism, which also leads to the formation of other metabolites, including estrogens. The data presented in this guide, including pharmacokinetic parameters, metabolic pathways, and experimental methodologies, provide a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound itself and to establish a clearer dose-response relationship for its effects on endogenous hormone levels.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US5880117A - Use of this compound to increase testosterone levels in humans - Google Patents [patents.google.com]

- 3. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. paulogentil.com [paulogentil.com]

- 5. Gas chromatography-mass spectrometry method for the analysis of 19-nor-4-androstenediol and metabolites in human plasma: application to pharmacokinetic studies after oral administration of a prohormone supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 8. Analysis of testosterone-hydroxylated metabolites in human urine by ultra high performance liquid chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 4-Androstenediol with Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androstenediol (Androst-4-ene-3β,17β-diol), a steroid hormone, serves as a direct precursor to testosterone (B1683101).[1][2] Its conversion rate to testosterone is notably higher than that of 4-androstenedione.[1] Beyond its role as a prohormone, this compound itself exhibits weak estrogenic properties, directly interacting with estrogen receptors alpha (ERα) and beta (ERβ).[1] Understanding the nuances of this interaction is critical for research in endocrinology, oncology, and the development of therapeutic agents targeting hormone-sensitive pathways. This guide provides a comprehensive technical overview of the binding, activation, and signaling pathways associated with this compound's interaction with ERα and ERβ.

Core Interaction Data: Binding Affinity and Functional Activity

The interaction of this compound with estrogen receptors is characterized by its binding affinity and its ability to activate the receptor, leading to downstream transcriptional events.

Binding Affinity

This compound demonstrates a very weak binding affinity for both estrogen receptor subtypes when compared to the endogenous ligand, 17β-estradiol (E2). It has been reported to have approximately 0.5% and 0.6% of the affinity of estradiol (B170435) for ERα and ERβ, respectively.[1]

Table 1: Competitive Binding Affinity of this compound for Estrogen Receptors

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. E2 | Species | Source |

| This compound | ERα | ~3.6 nM | ~0.5% | Human | [3] |

| This compound | ERβ | ~0.9 nM | ~0.6% | Human | [3] |

| 17β-Estradiol (E2) | ERα | ~0.13 nM | 100% | Human | [4] |

| 17β-Estradiol (E2) | ERβ | - | 100% | Human | - |

Note: Ki values can be derived from IC50 values obtained in competitive binding assays. The exact RBA can vary based on experimental conditions.

Functional Activity: Receptor Transactivation

Despite its low binding affinity, this compound can act as an agonist, activating both ERα and ERβ to initiate gene transcription.[5][6] Studies have shown that this compound activates ER-mediated transcription in various cell lines.[5][7]

Table 2: Functional Activity (Transactivation) of this compound on Estrogen Receptors

| Compound | Receptor | EC50 | Cell Line | Reporter System | Source |

| This compound | ERα | ~2.5 nM | - | - | [3] |

| This compound | ERβ | ~1.7 nM | - | - | [3] |

| 17β-Estradiol (E2) | ERα | - | HEK-293 | ERE-Luciferase | [5] |

| 17β-Estradiol (E2) | ERβ | - | HepG2 | ERE-Luciferase | [5] |

Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum response. The specific values can vary depending on the cell line and reporter gene construct used.

Signaling Pathways and Mechanisms of Action

As a steroid hormone, this compound can diffuse across the cell membrane to interact with intracellular estrogen receptors.[8]

Canonical Estrogen Receptor Signaling

The primary mechanism of action for this compound on estrogen receptors follows the canonical genomic signaling pathway.[8] Upon binding to ERα or ERβ in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[9] Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[8][9]

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from key in vitro assays. The following sections provide detailed methodologies for these experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]

Objective: To quantify the binding affinity of this compound for ERα and ERβ.

Materials:

-

Receptor Source: Purified recombinant human ERα and ERβ or rat uterine cytosol.[12]

-

Radioligand: [3H]17β-estradiol ([3H]E2) with high specific activity.

-

Test Compound: this compound.

-

Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[12]

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with GF/C filters.[13]

-

Scintillation Cocktail and Scintillation Counter .

Protocol:

-

Preparation:

-

Incubation:

-

In a series of tubes, combine the receptor preparation, a fixed concentration of [3H]E2, and varying concentrations of this compound.

-

Include control tubes for total binding (receptor + [3H]E2) and non-specific binding (receptor + [3H]E2 + a high concentration of unlabeled E2).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation:

-

Add dextran-coated charcoal to each tube to adsorb unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, use a vacuum filtration system to separate the receptor-bound ligand from the unbound ligand on filters.[13]

-

-

Quantification:

-

Measure the radioactivity of the supernatant (for charcoal method) or the filters (for filtration method) using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[12]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene.[15][16]

Objective: To determine the functional potency (EC50) of this compound as an agonist for ERα and ERβ.

Materials:

-

Cell Line: A human cell line that does not endogenously express ER, such as HeLa or HEK-293, or a cell line with endogenous ER like MCF-7.[5][15]

-

Expression Plasmids: Plasmids containing the full-length cDNA for human ERα or ERβ.

-

Reporter Plasmid: A plasmid containing an ERE sequence upstream of a reporter gene (e.g., firefly luciferase).[15]

-